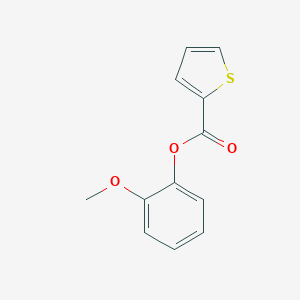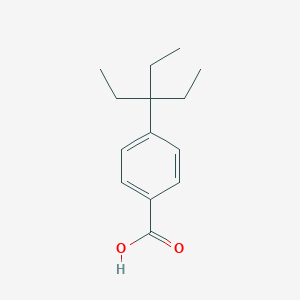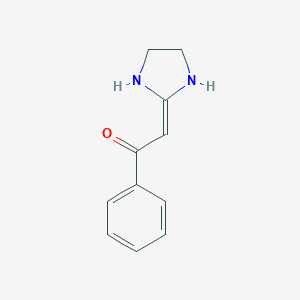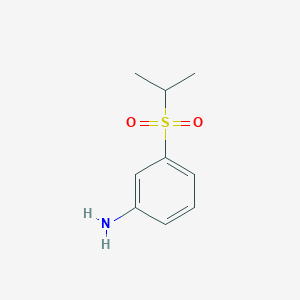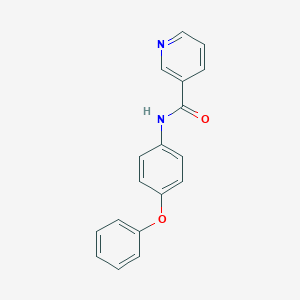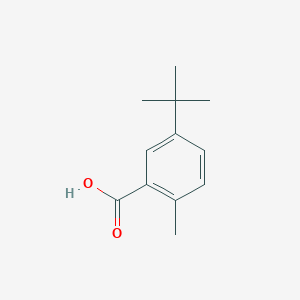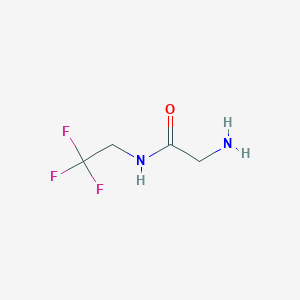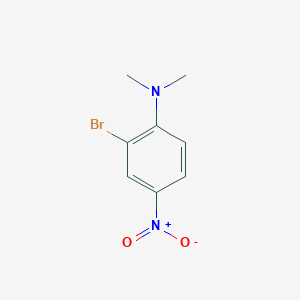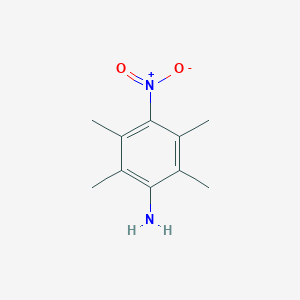
4-Methoxy-1H-quinolin-2-one
Overview
Description
4-Methoxy-1H-quinolin-2-one is a chemical compound with the molecular formula C₁₀H₉NO₂ . It is one of the important classes of compounds due to their prevalence in natural products and pharmacologically useful compounds .
Synthesis Analysis
An efficient method for the synthesis of various substituted 4-methoxy-1H-quinolin-2-ones from various substituted aniline with malonic acid, phosphorous oxychloride, sodium methoxide, and glacial acetic acid under different conditions has been described . A photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1H-quinolin-2-one is characterized by a quinolin-2-one core with a methoxy group at the 4-position .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds has been reviewed recently . This approach involves the use of carbon monoxide (CO), carbon dioxide (CO₂), and triphosgene (BTC) for the carbonylation process .Scientific Research Applications
-
Synthesis of Heterocycles
-
Drug Research and Development
- Field : Pharmaceutical Chemistry
- Application : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Method : This involves the synthesis of their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : Many publications have recently dealt with these compounds due to their potential in drug research .
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Field : Organic Chemistry
- Application : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Method : The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon .
- Results : These reactions have aroused great interest and gave a clear direction for future research .
-
Synthesis of New Pyrano [3,2-c]quinolones
-
Photocatalytic Synthesis of Quinolin-2(1H)-ones
- Field : Green Chemistry
- Application : Quinolin-2(1H)-ones are important due to their prevalence in natural products and pharmacologically useful compounds .
- Method : An unconventional photocatalytic approach to their synthesis from easily available quinoline-N-oxides .
- Results : This reagent-free, highly atom economical photocatalytic method provides an efficient greener alternative to all conventional synthesis reported to date .
-
Synthesis of Substituted 4-Methoxy-1H-quinolin-2-thiones
- Field : Organic Chemistry
- Application : The substituted 4-methoxy-1H-quinolin-2-one is used in the synthesis of substituted 4-methoxy-1H-quinolin-2-thiones .
- Method : The substituted 4-methoxy-1H-quinolin-2-one was refluxed with distilled PoCl3 chloroform .
- Results : The substituted 2-chloro-4-methoxy quinoline was then refluxed with thiourea and alcohol to get substituted 4-methoxy-1H-quinolin-2-thiones .
-
Synthesis of Pyrroloquinolones
- Field : Organic Chemistry
- Application : 4-Hydroxyquinolin-2(1H)-ones are used in the synthesis of pyrroloquinolones .
- Method : The synthesis involves refluxing of 4-hydroxyquinolin-2(1H)-ones with hydrazine hydrate in ethoxyethanol .
- Results : The synthesis of these compounds has been successfully demonstrated .
-
Visible Light Mediated Synthesis
- Field : Green Chemistry
- Application : Quinolin-2(1H)-ones are synthesized from easily available quinoline-N-oxides using a photocatalytic approach .
- Method : This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield and no undesirable by-product .
- Results : The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
Safety And Hazards
Future Directions
The synthesis of quinolin-2-ones and related compounds by direct carbonylation of C–H bonds is a promising area of research. This approach is not only practical and efficient but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
properties
IUPAC Name |
4-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFMHAOCYPGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344887 | |
| Record name | 4-Methoxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-quinolin-2-one | |
CAS RN |
27667-34-1 | |
| Record name | 4-Methoxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

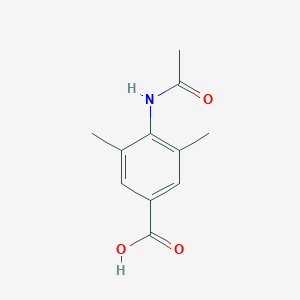
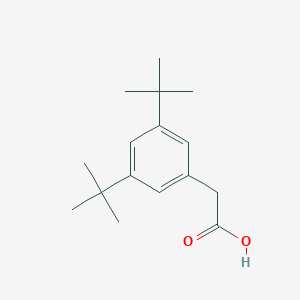
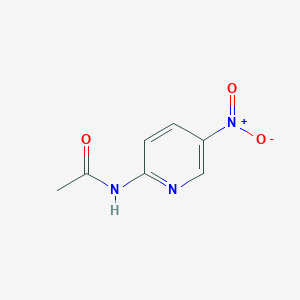
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
